molecular formula C8H9FOS B8532185 2-Fluoro-3-methoxy-5-methylbenzenethiol

2-Fluoro-3-methoxy-5-methylbenzenethiol

Cat. No.: B8532185
M. Wt: 172.22 g/mol
InChI Key: JUUJFOIGUKRDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methoxy-5-methylbenzenethiol is a useful research compound. Its molecular formula is C8H9FOS and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

2-fluoro-3-methoxy-5-methylbenzenethiol

InChI

InChI=1S/C8H9FOS/c1-5-3-6(10-2)8(9)7(11)4-5/h3-4,11H,1-2H3

InChI Key

JUUJFOIGUKRDEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-fluoro-1-methoxy-5-methyl-3-(methylsulfinyl)benzene (486 mg) and CH3CN (20 mL) was added TFAA (1.02 mL) at 0° C. The mixture was stirred at 0° C. for 1 h, and concentrated in vacuo. The residue was dissolved in a mixture of MeOH (3.5 mL) and TEA (3.5 mL) at 0° C. The solution was stirred at room temperature for 1 h, and concentrated in vacuo. The residue was diluted with saturated aqueous NH4Cl, and the mixture was extracted with EtOAc. The organic layer was extracted with 1N NaOH. The aqueous layer was acidified with 1N HCl and extracted with EtOAc. The combined organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give the title compound (214 mg).
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.02 mL
Type
reactant
Reaction Step Two

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